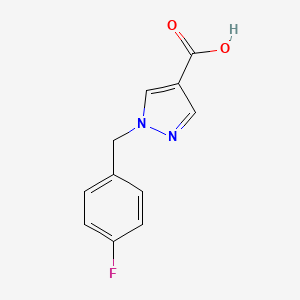

1-(4-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

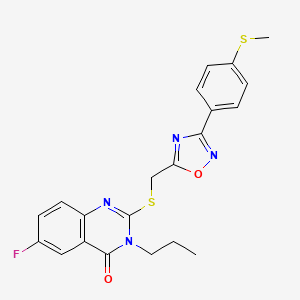

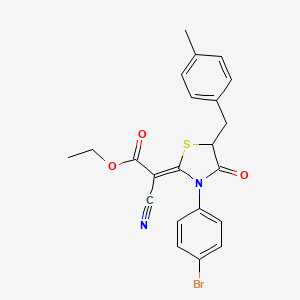

“1-(4-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. The “1-(4-Fluorobenzyl)” part refers to a 4-fluorobenzyl group attached to the pyrazole ring. The “4-carboxylic acid” part indicates a carboxylic acid group attached to the fourth carbon of the pyrazole ring .

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring with a 4-fluorobenzyl group and a carboxylic acid group attached. The presence of the fluorine atom and the carboxylic acid group would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and lipophilicity, while the carboxylic acid group could contribute to its acidity and solubility .Applications De Recherche Scientifique

Pharmaceutical Research

This compound was patented by Pfizer Inc. in 2009 as a potential therapeutic agent for disorders mediated by the type-1 cannabinoid receptor (CB1R) . It was developed to act as a potential therapeutic agent for disorders mediated by the CB1R .

Synthetic Cannabinoids

ADB-FUBINACA and AMB-FUBINACA are two synthetic indazole-derived cannabinoid receptor agonists that are more potent than trans -∆ 9 -tetrahydrocannabinol (∆ 9 -THC), the main psychoactive compound of cannabis . The O-demethylated metabolite of AMB-FUBINACA, 2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamide)-3-methylbutanoic acid, is the main excreted in urine .

Neurological Effects

ADB-FUBINACA and AMB-FUBINACA display full agonism of the CB1 receptor, which is responsible for their cardiovascular and neurological effects such as altered perception, agitation, anxiety, paranoia, hallucinations, loss of consciousness and memory, chest pain, hypertension, tachycardia, seizures .

Analytical Chemistry

The broader chemical shift range in 19F NMR helps resolve individual fluorine-containing functional groups, while the often large variable magnitude of 19F-19F and 1H-19F coupling provides additional insight into structural effects .

Forensic Implications

The recreational use of ADB-FUBINACA was first reported in 2013 in Japan, with fatal cases being described in 2015 . ADB-FUBINACA is one of the most apprehended and consumed synthetic cannabinoid (SC), following AMB-FUBINACA, which emerged in 2014 as a drug of abuse and has since been responsible for several intoxication and death outbreaks .

Metabolism Study

They are rapidly and extensively metabolised, being the O-demethylated metabolite of AMB-FUBINACA, 2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamide)-3-methylbutanoic acid, the main excreted in urine, while for ADB-FUBINACA the main biomarkers are the hydroxdimethylpropyl ADB-FUBINACA, hydroxydehydrodimethylpropyl ADB-FUBINACA and hydroxylindazole ADB-FUBINACA .

Mécanisme D'action

Target of Action

A structurally similar compound, [1-(4-fluorobenzyl)cyclobutyl]methyl (1s)-1-[oxo (1h-pyrazol-5-ylamino)acetyl]pentylcarbamate, has been reported to target cathepsin k . Cathepsin K is a protease involved in the degradation of proteins, including collagen, in the extracellular matrix of bone, thus playing a crucial role in bone resorption.

Mode of Action

This interaction could lead to changes in cellular processes or pathways .

Biochemical Pathways

Given the potential target of cathepsin k, it’s plausible that the compound could influence pathways related to bone resorption and remodeling .

Pharmacokinetics

A related compound, ab-fubinaca, was found to be rapidly and extensively metabolized . The lipophilicity of a similar compound, AB-FUBINACA, was reported, which could influence its absorption and distribution .

Result of Action

Related synthetic cannabinoids have been associated with various effects, including paranoia, seizures, tachycardia, and even death .

Orientations Futures

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c12-10-3-1-8(2-4-10)6-14-7-9(5-13-14)11(15)16/h1-5,7H,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKPGUPOFLAXRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-benzyl-2-(2-chloro-4-fluorobenzyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2858475.png)

![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(3-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2858484.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2858485.png)

![1,3-Dimethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2858487.png)

![1-(prop-2-yn-1-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}piperidine-4-carboxamide](/img/structure/B2858492.png)

![2-(8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2858495.png)